Guanosine, 8-(4-nitrophenyl)-
Description
Properties
CAS No. |
79953-07-4 |
|---|---|
Molecular Formula |
C16H16N6O7 |
Molecular Weight |
404.33 g/mol |
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-nitrophenyl)-1H-purin-6-one |
InChI |
InChI=1S/C16H16N6O7/c17-16-19-13-9(14(26)20-16)18-12(6-1-3-7(4-2-6)22(27)28)21(13)15-11(25)10(24)8(5-23)29-15/h1-4,8,10-11,15,23-25H,5H2,(H3,17,19,20,26)/t8-,10-,11-,15-/m1/s1 |
InChI Key |
ZGKDVLSYXKPWHQ-ORXWAGORSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=NC3=C(N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N=C(NC3=O)N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=C(NC3=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include purine derivatives and nitrophenyl compounds. The reaction conditions may involve:
Step 1: Protection of hydroxyl groups in the sugar moiety.
Step 2: Formation of the glycosidic bond between the purine base and the sugar.
Step 3: Introduction of the nitrophenyl group through nitration reactions.
Step 4: Deprotection of the hydroxyl groups to yield the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Displacement Reactions
The 4-nitrophenyl group participates in nucleophilic aromatic substitution (SNAr) due to the nitro group’s strong electron-withdrawing effects:
-
Kinetics : Displacement rates depend on the nucleophile’s strength and solvent polarity, with second-order rate constants ranging from to Ms .
Electrophilic Reactivity and Redox Behavior
The nitro group modulates the reactivity of the guanine ring:
-
N1 vs. N2 alkylation : The nitro group decreases reactivity at N2 by 90% compared to unmodified guanosine, while enhancing N1 susceptibility to electrophiles like methyl iodide .
-
Redox reactions : The nitro group can undergo reduction to an amine () using hydride sources (e.g., NaBH/Pd), though this is less common in aqueous conditions .
Hydrolysis and Stability
The 4-nitrophenyl substituent influences hydrolysis pathways:
-
Base stability : Under alkaline conditions, the nitro group stabilizes the glycosidic bond, reducing depurination rates compared to unmodified guanosine .
-
Acid-catalyzed hydrolysis : Protonation at N7 accelerates glycosidic bond cleavage, with rate constants increasing by 10-fold in 0.1 M HCl .
Interaction with Radical Species
The nitro group enhances susceptibility to oxidative radical damage:
-
Carbonate radical (CO3∙−\text{CO}_3^{\bullet -}CO3∙−) attack : Generates guanine radicals at C8, leading to stable adducts or decomposition products (e.g., 8-oxoguanine) .
-
Nitrogen dioxide (NO2∙\text{NO}_2^{\bullet}NO2∙) reactivity : Forms 8-nitroguanine adducts, a pathway implicated in inflammation-related DNA damage .
Comparative Reactivity Data
The table below summarizes key reaction parameters for Guanosine, 8-(4-nitrophenyl)-:
Scientific Research Applications
Nucleic Acid Chemistry
Chemical Properties and Modifications
Guanosine, 8-(4-nitrophenyl)- features a nitrophenyl group at the 8-position of the guanine base, which significantly influences its chemical reactivity. The electron-withdrawing nature of the nitro group alters the nucleobase's interactions and stability, making it a valuable tool in nucleic acid research.
Base Pairing and Stability
Studies have shown that Guanosine, 8-(4-nitrophenyl)- interacts differently with nucleic acids compared to unmodified guanosine. Its unique properties can lead to altered base pairing stability and potential mutations during DNA synthesis. For instance, research indicates that the incorporation of similar nitro-modified guanosine derivatives can result in G·C to T·A transversion mutations due to their distinct base pairing preferences .
| Compound | Key Features | Unique Aspects |
|---|---|---|
| Guanosine | Unmodified nucleoside | Standard base pairing without modifications |
| Guanosine, 8-(4-nitrophenyl)- | Nitro group at position 8 | Alters base pairing stability |
| 8-Nitroguanosine | Nitro group at position 8 | Similar properties but different electron density effects |
| 2'-O-Methylguanosine | Methylation at the 2' position | Enhances stability against enzymatic degradation |
Neuroprotective Applications
Mechanisms of Action
Research indicates that Guanosine, 8-(4-nitrophenyl)- exhibits neuroprotective effects by modulating oxidative stress and inflammatory pathways. In studies involving rat hippocampal slices subjected to oxygen-glucose deprivation (OGD), Guanosine was shown to prevent increases in reactive oxygen species (ROS) and nitric oxide (NO) production, thereby protecting neuronal cells from damage .
Case Studies
- A study demonstrated that Guanosine administration increased glutamate uptake and reduced inflammatory mediators in rodent models of neurodegeneration. This suggests its potential as a therapeutic agent for conditions such as Alzheimer's disease .
- Another investigation found that Guanosine promoted neuron-like cell differentiation in human neuroblastoma cell lines, indicating its role in neurogenesis and potential applications in regenerative medicine .
Cellular Differentiation
Effects on Cell Growth
Guanosine, 8-(4-nitrophenyl)- has been shown to stimulate neurite outgrowth in various cell cultures, including PC12 cells. This effect is enhanced in the presence of nerve growth factor, highlighting its potential use in promoting neuronal differentiation .
Quantitative Findings
In a controlled study assessing the differentiation effects of Guanosine on neuroblastoma cells:
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, purine derivatives can interact with enzymes or receptors involved in nucleic acid metabolism, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Nitrophenyl-Substituted Imidazo[1,2-a]pyridines
The ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate (–5) serves as a relevant analog. Key comparisons include:
Structural Features
- Crystal Structure : Single-crystal X-ray analysis reveals a planar imidazo[1,2-a]pyridine core with a 4-nitrophenyl group at the 8-position. Bond lengths (e.g., C–C = 1.362–1.492 Å) and angles (e.g., 104.42–131.00°) indicate significant conjugation and steric effects .
Pharmacological Potential
Guanine Derivatives with Cyclopentyl Modifications
lists guanine analogs with substitutions on a cyclopentyl moiety (e.g., 8-hydroxy, 8-methoxy). While these lack nitrophenyl groups, they highlight key trends:
Substituent Effects on Bioactivity
- 8-Hydroxyguanine (Entry d) : Increased polarity may enhance solubility but reduce membrane permeability.
- 8-Methoxyguanine (Entry f) : Methoxy groups often improve metabolic stability compared to nitro groups, which may confer oxidative stress risks.
Comparative Data Table
Biological Activity
Guanosine, 8-(4-nitrophenyl)- is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the context of neuroprotection, apoptosis, and its role in cellular signaling. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings, case studies, and data tables.
Overview of Guanosine and Its Derivatives
Guanosine (GUO) is a purine nucleoside that plays a crucial role in various physiological processes. It is involved in cellular signaling and metabolism, particularly in the central nervous system (CNS). The introduction of a nitrophenyl group at the 8-position of guanosine alters its chemical properties and biological activities, potentially enhancing its therapeutic applications.
-
Neuroprotective Effects :
- Guanosine has been shown to exert neuroprotective effects in models of neurodegenerative diseases. It promotes neuronal survival and reduces apoptosis under stress conditions such as hypoxia or oxidative stress .
- Case Study : In SH-SY5Y neuroblastoma cells, guanosine was found to activate signaling pathways that protect against neurotoxicity. This suggests that guanosine derivatives could be beneficial in treating conditions like Alzheimer’s and Parkinson’s diseases .
-
Apoptosis and Anti-proliferative Activity :
- Research indicates that guanosine and its derivatives can induce apoptosis in certain cancer cell lines. For instance, guanosine demonstrated significant anti-proliferative effects on HuT-78 cells (a T-cell leukemia line), which were mediated through nucleoside transport mechanisms .
- Data Table 1 : Summary of Biological Activities of Guanosine Derivatives
| Compound | Cell Line | Effect | Mechanism |
|---|---|---|---|
| Guanosine | HuT-78 | Anti-proliferative | NBMPR-sensitive transporter |
| Guanosine | SH-SY5Y | Neuroprotective | Activation of survival pathways |
| Guanosine 8-(4-nitrophenyl)- | Various | Potentially enhanced effects | Altered signaling dynamics |
Cellular Signaling Pathways
Guanosine acts through various signaling pathways that influence cell survival and proliferation:
- Cyclic GMP Pathway : Guanosine can increase levels of cyclic GMP (cGMP), which plays a pivotal role in vasodilation and neuronal signaling. This pathway is crucial for mediating the neuroprotective effects observed with guanosine treatment .
- Nucleoside Transporters : The uptake of guanosine into cells is facilitated by specific nucleoside transporters, which can be inhibited by compounds like NBMPR. This inhibition can alter the cytotoxic effects of guanosine on cancer cells .
Research Findings
Recent studies have highlighted the dual role of guanosine derivatives in modulating cognitive functions and their potential therapeutic applications:
- Cognitive Modulation : While guanosine has neuroprotective properties, it may also impair cognitive functions when administered in certain contexts. For example, administration during pre-training tasks led to amnesic effects in animal models .
- Therapeutic Implications : Given its ability to modulate apoptosis and promote neuroprotection, guanosine 8-(4-nitrophenyl)- could serve as a lead compound for developing new therapies for neurodegenerative diseases and certain cancers .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Guanosine, 8-(4-nitrophenyl)-, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, substituting the 8-position hydrogen of guanosine with a 4-nitrophenyl group via palladium-catalyzed coupling (e.g., Suzuki-Miyaura) requires precise control of temperature (60–80°C), anhydrous conditions, and stoichiometric ratios of boronic acid derivatives . Yield optimization depends on avoiding hydrolysis of the nitrophenyl group under basic conditions. HPLC analysis (C18 column, acetonitrile/water mobile phase) is recommended for purity assessment .
Q. How can researchers characterize the structural integrity of Guanosine, 8-(4-nitrophenyl)- post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- UV-Vis : Monitor the nitrophenyl absorption band at ~320 nm for quantification .
- NMR : Confirm substitution at the 8-position via disappearance of the H8 proton signal (δ ~7.8 ppm in DMSO-d6) and appearance of aromatic nitrophenyl peaks .
- Mass Spectrometry : ESI-MS in negative ion mode should show [M-H]⁻ peaks corresponding to the molecular formula (e.g., C₁₆H₁₃N₅O₇ for the parent compound) .
Q. What are the stability considerations for Guanosine, 8-(4-nitrophenyl)- under varying pH and temperature?
- Methodological Answer : The nitrophenyl group is susceptible to reduction under acidic or reductive conditions. Stability studies should include:
- pH 2–9 buffers (e.g., phosphate, Tris-HCl) incubated at 25°C/37°C for 24–72 hours.
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation, as nitro groups often degrade under UV exposure .
Advanced Research Questions
Q. How can Guanosine, 8-(4-nitrophenyl)- be applied in real-time enzymatic activity assays?
- Methodological Answer : The nitrophenyl group serves as a chromogenic reporter. For example, in phosphodiesterase (PDE) assays, hydrolysis of the cyclic phosphate group releases 4-nitrophenol, detectable at 405 nm. Key parameters:
- Kinetic assays : Use 10–100 µM substrate concentrations in Tris buffer (pH 7.4, 25°C) with 1–5 mM Mg²⁺ .
- Interference checks : Test for non-enzymatic hydrolysis by omitting the enzyme or adding EDTA to chelate metal cofactors .
Q. What strategies resolve contradictory data in studies involving Guanosine, 8-(4-nitrophenyl)- analogs?
- Methodological Answer : Contradictions often arise from impurities or solvent effects. Mitigation steps:
- Chromatographic purification : Use preparative HPLC to isolate isomers (e.g., Rp vs. Sp phosphorothioates) .
- Solvent standardization : Compare results in DMSO vs. aqueous buffers, as nitroaromatic solubility affects aggregation .
- Control experiments : Include "scrambled" analogs (e.g., 7-nitrophenyl derivatives) to validate specificity .
Q. How does the 4-nitrophenyl modification impact guanosine’s interaction with RNA polymerases or G-protein-coupled receptors?
- Methodological Answer : Use biophysical and computational methods:
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to immobilized receptors/polymerases.
- Molecular Dynamics (MD) : Simulate steric clashes caused by the bulky nitrophenyl group at the 8-position, which may disrupt Watson-Crick base pairing .
- Competitive assays : Compare inhibition constants (Ki) with unmodified guanosine .
Data Analysis & Reporting Guidelines
Q. How should researchers handle large datasets from high-throughput screening of Guanosine, 8-(4-nitrophenyl)- derivatives?
- Methodological Answer : Follow FAIR principles:
- Raw data : Deposit in repositories like Zenodo with metadata (e.g., instrument parameters, batch IDs) .
- Statistical validation : Apply ANOVA for batch effects or Benjamini-Hochberg correction for false discovery rates in multi-parametric assays .
Q. What are the best practices for reporting crystallographic data of Guanosine, 8-(4-nitrophenyl)- complexes?
- Methodological Answer : Adopt IUCr standards:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
